molecular formula C23H27NO4 B1599281 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid CAS No. 351002-64-7

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid

Cat. No. B1599281
M. Wt: 381.5 g/mol
InChI Key: RUBYLACKGJPIPO-UHFFFAOYSA-N
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Description

“1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” is a chemical compound with the molecular formula C23H27NO4 . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom. This compound is often used as a building block in organic synthesis .


Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be used in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” is characterized by a pyrrolidine ring substituted with a diphenylmethyl group and a Boc-protected carboxylic acid group .


Chemical Reactions Analysis

In terms of chemical reactions, this compound can undergo various transformations. For instance, it can participate in catalytic protodeboronation of pinacol boronic esters, a valuable but not well-known transformation .

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary : BOC protected compounds, like “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid”, are often used as building blocks in organic synthesis . They are particularly valuable in the protodeboronation of pinacol boronic esters .
  • Methods : The protodeboronation process involves the use of a radical approach, paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation .
  • Results : This method has been applied to methoxy protected (−)-Δ8-THC and cholesterol . It was also used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

BOC Protection of Amines, Amino Acids, and Amino Alcohols

  • Field : Green Chemistry
  • Summary : BOC protection is a common method used to protect amines, amino acids, and amino alcohols during chemical reactions .
  • Methods : This process is reported to be conducted in catalyst and solvent-free media under mild reaction conditions .
  • Results : The products of this process were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Field : Organic Chemistry
  • Summary : Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters has been reported .
  • Methods : This process utilizes a radical approach, paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation .
  • Results : The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

  • Field : Organic Chemistry
  • Summary : The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross coupling reaction, which is widely used in organic synthesis . BOC protected compounds can be used as building blocks in this reaction .
  • Methods : This reaction involves the coupling of a boronic acid with a halide or pseudo-halide using a palladium catalyst .
  • Results : This method is used to synthesize various biaryl compounds .

Hydroboration Reaction

  • Field : Organic Chemistry
  • Summary : The hydroboration reaction is a method used to convert alkenes into organoboranes . BOC protected compounds can be used as substrates in this reaction .
  • Methods : This reaction involves the addition of borane to an alkene .
  • Results : The products of this reaction can be further converted into a variety of functional groups .

Future Directions

The future directions in the research and application of “1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid” and similar compounds could involve further development of their synthesis methods, exploration of their potential applications in various fields, and a deeper understanding of their chemical properties and mechanisms of action .

properties

IUPAC Name

2-benzhydryl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-16-10-15-23(24,20(25)26)19(17-11-6-4-7-12-17)18-13-8-5-9-14-18/h4-9,11-14,19H,10,15-16H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYLACKGJPIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80407775
Record name 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid

CAS RN

351002-64-7
Record name 1-Boc-2-(diphenylmethyl)-2-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80407775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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